molecular formula C15H22N6S B2577006 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole CAS No. 2380179-44-0

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

Cat. No. B2577006
M. Wt: 318.44
InChI Key: TYGCASQVKRPIGJ-UHFFFAOYSA-N
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Description

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole are diverse. This compound has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have anti-tumor properties, making it a promising candidate for cancer therapy. Other effects of this compound include anti-microbial activity and the ability to inhibit certain enzymes involved in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying a variety of cellular processes. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole. One potential area of study is the development of this compound as a therapeutic agent for the treatment of inflammatory and neoplastic diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, studies exploring the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole involves several steps, including the reaction of tert-butyl-3-(6-bromo-pyridazin-3-yl)-carbamate with piperazine, followed by the reaction of the resulting compound with thiosemicarbazide. This process results in the formation of the final product.

Scientific Research Applications

The potential applications of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole in scientific research are vast. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to be a potent inhibitor of several enzymes, including phosphodiesterase, which is involved in the regulation of cellular signaling pathways.

properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6S/c1-11-16-19-14(22-11)21-9-7-20(8-10-21)13-6-5-12(17-18-13)15(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCASQVKRPIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine

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